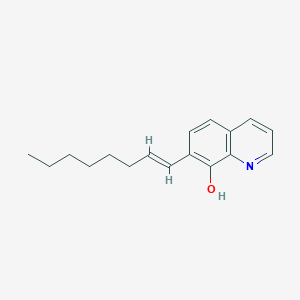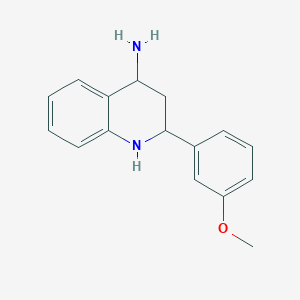
2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydroquinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, 3-methoxybenzaldehyde and 4-aminotetrahydroquinoline are commonly used starting materials. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can further enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
科学的研究の応用
2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid
- 3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thioacetate
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
2-(3-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific structural features, such as the methoxy group and the tetrahydroquinoline backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H18N2O/c1-19-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)18-16/h2-9,14,16,18H,10,17H2,1H3 |
InChIキー |
LWMIXDKNXCGVMP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2CC(C3=CC=CC=C3N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


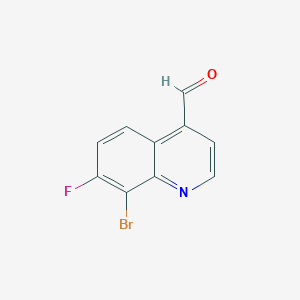
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)

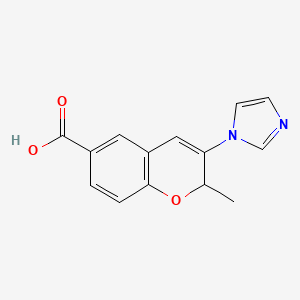

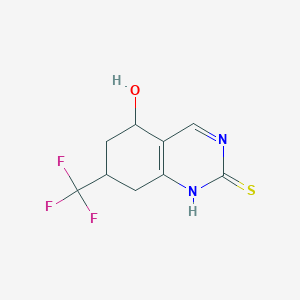
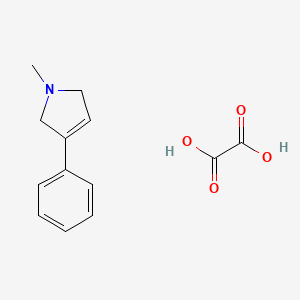
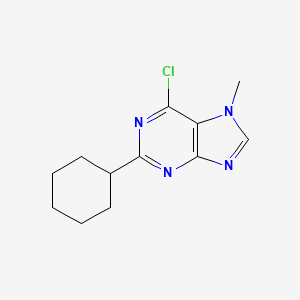


![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

